Ethyl 5-bromo-3-phenylisoxazole-4-carboxylate
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Overview
Description
Ethyl 5-bromo-3-phenylisoxazole-4-carboxylate is a chemical compound with the molecular formula C12H10BrNO3 and a molecular weight of 296.12 g/mol It is an ester derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-bromo-3-phenylisoxazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-phenyl-4-bromo-5-isoxazolecarboxylic acid with ethanol in the presence of a dehydrating agent . The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-3-phenylisoxazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
Substitution: Formation of substituted isoxazole derivatives.
Reduction: Formation of alcohol or amine derivatives.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
Ethyl 5-bromo-3-phenylisoxazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 5-bromo-3-phenylisoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-phenylisoxazole-3-carboxylate: Similar structure but lacks the bromine atom.
Ethyl 5-(trifluoromethyl)-3-phenylisoxazole-4-carboxylate: Contains a trifluoromethyl group instead of a bromine atom.
Ethyl 5-bromo-1,2-benzisoxazole-3-carboxylate: Contains a benzisoxazole ring instead of an isoxazole ring.
Uniqueness
Ethyl 5-bromo-3-phenylisoxazole-4-carboxylate is unique due to the presence of the bromine atom, which can participate in various chemical reactions, making it a versatile intermediate for the synthesis of diverse compounds. Its unique structure also contributes to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C12H10BrNO3 |
---|---|
Molecular Weight |
296.12 g/mol |
IUPAC Name |
ethyl 5-bromo-3-phenyl-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C12H10BrNO3/c1-2-16-12(15)9-10(14-17-11(9)13)8-6-4-3-5-7-8/h3-7H,2H2,1H3 |
InChI Key |
YMOGMQHAGZOKOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(ON=C1C2=CC=CC=C2)Br |
Origin of Product |
United States |
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